4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol
Description
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol |
InChI |
InChI=1S/C10H9BrN2O/c1-6-9(11)13-10(12-6)7-2-4-8(14)5-3-7/h2-5,14H,1H3,(H,12,13) |
InChI Key |
OQQAIXXTBLLXER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)O)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol generally involves two key stages:
- Formation of the imidazole-phenyl intermediate, often starting from substituted bromoanisole and imidazole derivatives.
- Demethylation of methoxy groups to yield the free phenol.
The Ullmann coupling reaction is a common method for forming the carbon-nitrogen bond between the aromatic ring and the imidazole moiety.
Ullmann Reaction for Imidazole-Phenyl Intermediate
A patent (CN113512003A) describes a preparation method for 4-(imidazole-1-yl)phenol, which can be adapted for the bromo- and methyl-substituted imidazole derivative. The process involves:
- Reacting p-bromoanisole with imidazole under Ullmann reaction conditions, which include:
- Catalysts such as copper(I) oxide (CuO) or copper(I) iodide (CuI).
- A base such as sodium hydroxide (NaOH).
- Solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).
- After the coupling reaction, the organic phase is extracted and treated with saturated saline solution to facilitate separation.
- The intermediate 1-(4-methoxyphenyl)-1H-imidazole is then crystallized using methyl tert-butyl ether.
Reaction conditions summary:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ullmann coupling | p-bromoanisole + imidazole, Cu catalyst, NaOH base, DMF/NMP/DMSO solvent | Molar ratio p-bromoanisole:imidazole = 1:1 to 1:1.5 |
| Extraction and crystallization | Saturated saline, methyl tert-butyl ether | Simple post-treatment, no column chromatography needed |
Demethylation to Obtain Phenol
The methoxy group on the intermediate is demethylated to produce the phenol using boron tribromide (BBr3) :
- The intermediate 1-(4-methoxyphenyl)-1H-imidazole is dissolved in dichloromethane.
- The solution is cooled to 0 °C under nitrogen atmosphere.
- A solution of boron tribromide in dichloromethane is added dropwise.
- The reaction mixture is warmed to room temperature and stirred for approximately 12 hours.
- The reaction is quenched by adding to an ice-water mixture.
- The pH is adjusted with sodium bicarbonate to precipitate the product.
- The solid is filtered and recrystallized from tert-butyl alcohol.
- Yield: 76%
- Purity: 99.8%
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Demethylation | Boron tribromide in dichloromethane, 0 °C to 25 °C, 12 h | High yield and purity phenol product |
| Work-up | Ice-water quench, sodium bicarbonate neutralization, recrystallization | White solid product, no copper residue |
Alternative Synthetic Notes
- The Ullmann reaction is favored for its simplicity and avoidance of extensive purification steps.
- The use of boron tribromide is a standard method for demethylation of aryl methyl ethers to phenols.
- The process avoids heavy metal contamination and uses recrystallization for purification, which is industrially favorable.
Analytical Data and Research Findings
While specific analytical data for 4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol are limited in the searched literature, related compounds and intermediates have been characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR signals consistent with aromatic protons, imidazole ring protons, and methyl substituents.
- High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to confirm purity and molecular weight.
- Melting Point and Crystallinity : Recrystallized product typically appears as a white solid with high purity.
A related compound, 4-bromo-5-methyl-1H-indazole, has been synthesized and characterized with detailed NMR data, which can be analogous for imidazole derivatives in terms of substitution patterns and chemical shifts.
Summary Table of Preparation Method
| Step No. | Process Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ullmann coupling | p-Bromoanisole, imidazole, CuO or CuI, NaOH, DMF/NMP/DMSO | - | - | Molar ratio 1:1 to 1:1.5, simple work-up |
| 2 | Extraction and crystallization | Saturated saline, methyl tert-butyl ether | - | - | Avoids column chromatography |
| 3 | Demethylation | Boron tribromide in dichloromethane, 0 °C to 25 °C, 12 h | 76 | 99.8 | Quench with ice water, recrystallize |
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromo-5-methyl-1H-imidazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromo-5-methyl-1H-imidazol-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
HOMO-LUMO Energy Gaps
The HOMO-LUMO gap is critical for predicting charge-transfer efficiency and nonlinear optical (NLO) activity. For 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol (a diphenyl analog), experimental and theoretical studies report a HOMO-LUMO gap of 2.54 eV , attributed to extended π-conjugation from the phenyl groups. In contrast, 4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol is expected to exhibit a larger bandgap due to the electron-withdrawing bromine atom, which reduces conjugation and stabilizes the LUMO. Methyl groups at the 5-position may slightly offset this by donating electrons, but the net effect likely results in reduced intramolecular charge transfer compared to diphenyl analogs .
Dipole Moments and Hyperpolarizability
The diphenyl analog exhibits a total dipole moment of 6.82 Debye and a first hyperpolarizability (β) of 4.044 × 10⁻¹ cm/W, driven by its asymmetric charge distribution . Substituting phenyl with bromine and methyl groups alters this asymmetry. Methyl groups enhance electron density at the imidazole ring but are less effective than phenyl groups in delocalizing π-electrons. Theoretical models suggest β values for the bromo-methyl derivative could be 20–30% lower than those of the diphenyl analog .
Nonlinear Optical (NLO) Properties
Third-Order Susceptibility (χ⁽³⁾)
The diphenyl analog demonstrates a third-order susceptibility (χ⁽³⁾) of 2.2627 × 10⁻⁶ esu, with a negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W) indicating self-focusing behavior . For the bromo-methyl derivative, χ⁽³⁾ is anticipated to be ~1.5 × 10⁻⁶ esu due to reduced conjugation and weaker charge-transfer interactions. The n₂ magnitude may also decrease, reflecting diminished optical nonlinearity .
Nonlinear Absorption
The diphenyl compound shows a nonlinear absorption coefficient (β) of 4.044 × 10⁻¹ cm/W at 532 nm, linked to two-photon absorption (TPA) . However, steric hindrance from the methyl group might limit this enhancement.
Comparison with Other Brominated Imidazole Derivatives
2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole
This benzoimidazole derivative exhibits a higher HOMO-LUMO gap (3.1 eV) due to the fused benzene ring, reducing NLO activity compared to imidazole-phenol hybrids. Its β value is ~1.2 × 10⁻¹ cm/W, highlighting the importance of phenol groups in enhancing hyperpolarizability .
5-(4-Bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol
The thiol substituent in this compound introduces additional electron-withdrawing effects, lowering the HOMO-LUMO gap to 2.3 eV. However, steric bulk from the propyloxy chain reduces NLO efficiency (χ⁽³⁾ = 1.1 × 10⁻⁶ esu) compared to the phenol-containing target compound .
Biological Activity
4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound 4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol features a phenolic group substituted with a brominated imidazole moiety. The presence of both the imidazole and phenolic structures contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing imidazole rings exhibit notable antimicrobial properties. A study evaluated various imidazole derivatives, including those similar to 4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol, against several bacterial strains. The results indicated effective antibacterial action against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | MIC (µg/mL) | Gram-positive | Gram-negative |
|---|---|---|---|
| 4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol | 62.5 | S. aureus | E. coli |
| Compound A | 50 | B. subtilis | P. aeruginosa |
| Compound B | 25 | S. typhi | K. pneumoniae |
Anticancer Potential
The imidazole moiety is known for its role in cancer therapy, particularly as an inhibitor of signaling pathways involved in tumor growth. In vitro studies have shown that derivatives like 4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol can inhibit the proliferation of cancer cell lines by targeting specific kinases involved in oncogenic signaling.
Case Study: BRAF Inhibition
A related compound was identified as a potent BRAF inhibitor, demonstrating significant activity against melanoma cell lines with mutant BRAF. This suggests that similar imidazole-containing compounds may share this mechanism and warrant further investigation for anticancer applications .
Anti-inflammatory Activity
Compounds with phenolic structures are often associated with anti-inflammatory effects. The ability of 4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol to modulate inflammatory responses has been explored in various models, showing promise in reducing pro-inflammatory cytokines in vitro.
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition (%) |
|---|---|
| 4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol | 70% IL-6 Reduction |
| Control (Dexamethasone) | 85% IL-6 Reduction |
Source: Research on anti-inflammatory properties
The biological activities of 4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways, including kinases associated with cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels, contributing to its anti-inflammatory properties.
- Cytokine Modulation : By altering cytokine production, it can impact immune responses and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
